molecular formula C13H13BrF3N5O3 B1144033 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea CAS No. 1216379-05-3

1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea

Cat. No. B1144033
M. Wt: 424.1732296
InChI Key:
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Description

"1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea" belongs to a class of chemical compounds that exhibit significant biochemical and pharmacological potential. The structural features of this compound, particularly the quinoxalinyl urea moiety, suggest its relevance in chemical synthesis and potential applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar urea derivatives often involves reactions between amine-functionalized compounds and isocyanates or carbodiimides under controlled conditions. For instance, the synthesis of complex urea derivatives can be achieved by reacting heterocyclic amino compounds with phenyl isocyanates or isothiocyanates, employing catalysts such as Hunig's base in solvent conditions like THF at reflux (Gabriele et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives is crucial for understanding their chemical behavior and interaction potentials. X-ray crystallography, NMR, and IR spectroscopy are common techniques used to elucidate the molecular geometry, intramolecular bonding, and overall stability of these compounds. For example, a study revealed the crystal structure of a urea derivative, highlighting the importance of intramolecular N-H...O hydrogen bonding in stabilizing the molecule's conformation (Kumar et al., 2016).

Scientific Research Applications

  • Anticancer Properties : Urea derivatives, including compounds similar to "1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea", have shown promising antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. These derivatives exhibit moderate to strong activity, depending on their specific structural modifications, indicating their potential as lead compounds in the development of new cancer therapies (Perković et al., 2016).

  • Nephrotoxicity Studies : Some studies have investigated the nephrotoxicity of compounds structurally related to "1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea". For instance, the toxicity of bromo-urea derivatives in kidney function has been examined, highlighting the importance of understanding the potential adverse effects of such compounds (Monks et al., 1988).

  • Enzyme Inhibition : Urea derivatives have been studied for their potential as enzyme inhibitors. Research indicates that certain urea compounds can efficiently inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1995).

  • Corrosion Inhibition : Urea derivatives have also been evaluated for their role as corrosion inhibitors for metals like steel. These compounds can form protective layers on metal surfaces, thus preventing corrosion, which is valuable in industrial applications (Mistry et al., 2011).

  • Molecular Complexation and Self-Assembly : Studies have explored the use of heterocyclic ureas in forming multiply hydrogen-bonded complexes. These findings are significant in the field of molecular self-assembly and could have implications for the development of new materials and nanotechnology applications (Corbin et al., 2001).

  • Antimicrobial Activity : Certain urea derivatives have demonstrated antimicrobial activity, indicating their potential use in developing new antibacterial agents (El-Sayed, 2006).

properties

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNPILVHZDPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy brimonidine

CAS RN

1216379-05-3
Record name Hydroxy brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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